O-(4-Chlorobenzyl)hydroxylamine hydrochloride
Overview
Description
O-(4-Chlorobenzyl)hydroxylamine hydrochloride: is a chemical compound with the molecular formula C7H8ClNO.HCl and a molecular weight of 194.06 g/mol . It is also known by other names such as 4-Chlorobenzyloxyamine hydrochloride and O-(p-Chlorobenzyl)hydroxylamine hydrochloride . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of O-(4-Chlorobenzyl)hydroxylamine hydrochloride involves the reaction of 4-chlorobenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate . The reaction is typically carried out in an inert atmosphere at room temperature. The product is then purified by recrystallization from a suitable solvent .
Chemical Reactions Analysis
O-(4-Chlorobenzyl)hydroxylamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding or compounds.
Reduction: It can be reduced to form .
Substitution: It can undergo nucleophilic substitution reactions where the hydroxylamine group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
O-(4-Chlorobenzyl)hydroxylamine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of O-(4-Chlorobenzyl)hydroxylamine hydrochloride involves its interaction with specific molecular targets. It can act as a nucleophile in substitution reactions, where it donates an electron pair to form a new chemical bond . The pathways involved in its reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
O-(4-Chlorobenzyl)hydroxylamine hydrochloride can be compared with other similar compounds such as:
O-Benzylhydroxylamine hydrochloride: This compound has a similar structure but lacks the chlorine substituent on the benzyl group.
O-(4-Nitrobenzyl)hydroxylamine hydrochloride: This compound has a nitro group instead of a chlorine substituent.
The presence of the chlorine substituent in this compound makes it unique and can influence its reactivity and applications in different chemical reactions .
Properties
IUPAC Name |
O-[(4-chlorophenyl)methyl]hydroxylamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO.ClH/c8-7-3-1-6(2-4-7)5-10-9;/h1-4H,5,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFDVZZLHVXUHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10959772 | |
Record name | O-[(4-Chlorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10959772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38936-60-6 | |
Record name | Hydroxylamine, O-[(4-chlorophenyl)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38936-60-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxylamine, O-(p-chlorobenzyl)-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038936606 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-[(4-Chlorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10959772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.